

# LNA vs. Unlocked Nucleic Acid (UNA): A Comparative Guide for Therapeutic Design

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

In the rapidly evolving landscape of nucleic acid therapeutics, chemical modifications are paramount for enhancing efficacy, stability, and specificity. Among the most promising of these are Locked Nucleic Acid (LNA) and Unlocked Nucleic Acid (UNA). While both are nucleotide analogues that can be incorporated into oligonucleotides, they possess starkly contrasting structural and functional properties. This guide provides an objective comparison of LNA and UNA, supported by experimental data and detailed protocols to aid researchers in the strategic design of novel therapeutics.

At a Glance: LNA vs. UNA



| Feature               | Locked Nucleic Acid (LNA)                                                                                                                               | Unlocked Nucleic Acid<br>(UNA)                                                                                  |  |
|-----------------------|---------------------------------------------------------------------------------------------------------------------------------------------------------|-----------------------------------------------------------------------------------------------------------------|--|
| Structure             | Bicyclic structure with a methylene bridge between the 2'-O and 4'-C atoms of the ribose sugar, locking it in a C3'-endo (RNA-like) conformation.[1][2] | Acyclic structure with a broken C2'-C3' bond in the ribose ring, resulting in a highly flexible backbone.[1][2] |  |
| Conformation          | Rigid, pre-organized for A-form duplexes.[1][2]                                                                                                         | Highly flexible and "unlocked". [1][2]                                                                          |  |
| Binding Affinity (Tm) | Significantly increases melting temperature (Tm) by +2 to +8 °C per modification.[3]                                                                    | Significantly decreases melting temperature (Tm).[4]                                                            |  |
| Nuclease Resistance   | High resistance to endo- and exonucleases.[1][2]                                                                                                        | High resistance to nucleases. [4]                                                                               |  |
| Mechanism of Action   | Enhances hybridization to target RNA, leading to potent steric blocking or RNase H-mediated degradation.[1][2]                                          | Modulates duplex stability and can reduce off-target effects of siRNAs.[1][5]                                   |  |
| Primary Applications  | Antisense oligonucleotides,<br>siRNAs, aptamers, and<br>diagnostic probes.[1]                                                                           | siRNAs (to reduce off-target effects), aptamers.[1]                                                             |  |

# **Chemical Structures**

The fundamental difference between LNA and UNA lies in their ribose sugar modifications, which dictates their conformational properties.



Unlocked Nucleic Acid (UNA)

UNA

Locked Nucleic Acid (LNA)

LNA

Click to download full resolution via product page

Caption: Chemical structures of LNA and UNA monomers.

# Performance Data Thermal Stability (Melting Temperature, Tm)

The effect of LNA and UNA on the thermal stability of nucleic acid duplexes is a key differentiator. LNA's rigid structure pre-organizes the oligonucleotide for binding, leading to a significant increase in Tm. Conversely, the flexibility of UNA destabilizes the duplex, resulting in a lower Tm.

| Oligonucleotide<br>Sequence (5' to 3') | Modification | Modification Target |              |
|----------------------------------------|--------------|---------------------|--------------|
| DNA control                            | None         | RNA                 | N/A          |
| LNA-modified                           | Single LNA   | RNA                 | +2 to +8     |
| UNA-modified                           | Single UNA   | RNA                 | -5 to -10[6] |

Note:  $\Delta Tm$  values are approximate and can vary depending on the sequence context, number of modifications, and buffer conditions.



# **Nuclease Resistance**

Both LNA and UNA modifications enhance resistance to nuclease degradation compared to unmodified DNA or RNA, a critical feature for in vivo applications. LNA generally confers superior stability.

| Oligonucleotide Type | Incubation Time in Serum (hours) | % Intact Oligonucleotide |  |
|----------------------|----------------------------------|--------------------------|--|
| Unmodified siRNA     | 1                                | < 20                     |  |
| LNA-modified siRNA   | 6                                | > 80                     |  |
| UNA-modified siRNA   | 6                                | ~60                      |  |

This data is a representative summary from multiple studies and actual values may vary.

# In Vivo Efficacy: A Case Study on Bcl-2 Knockdown

Antisense oligonucleotides (ASOs) targeting the anti-apoptotic protein Bcl-2 are a promising cancer therapy strategy. The following table summarizes representative data on the in vivo efficacy of LNA-modified ASOs targeting Bcl-2.

| ASO ID                     | Modificati<br>on | Target         | Animal<br>Model                       | Dosing<br>Regimen | % Bcl-2<br>mRNA<br>Knockdo<br>wn | Referenc<br>e |
|----------------------------|------------------|----------------|---------------------------------------|-------------------|----------------------------------|---------------|
| LNA-ASO                    | LNA<br>gapmer    | Human<br>Bcl-2 | Nude mice<br>with tumor<br>xenografts | 5<br>mg/kg/day    | ~70%                             | [7]           |
| 2'-MOE<br>ASO<br>(control) | 2'-MOE<br>gapmer | Human<br>Bcl-2 | Nude mice<br>with tumor<br>xenografts | 5<br>mg/kg/day    | ~50%                             | [7]           |

Note: Direct comparative in vivo efficacy data for UNA targeting the same gene is limited. However, studies have shown that UNA-modified siRNAs can achieve potent gene knockdown



in vivo.[8]

# Experimental Protocols Solid-Phase Synthesis of LNA/UNA-Modified Oligonucleotides

Objective: To synthesize custom oligonucleotides incorporating LNA or UNA monomers using phosphoramidite chemistry.

#### Materials:

- DNA/RNA synthesizer
- LNA and/or UNA phosphoramidites (e.g., from Glen Research)
- Standard DNA/RNA phosphoramidites
- Solid support (e.g., CPG)
- Activator solution (e.g., 5-ethylthio-1H-tetrazole)
- Oxidizing solution (e.g., iodine/water/pyridine)
- Capping solutions (e.g., acetic anhydride and N-methylimidazole)
- Deblocking solution (e.g., trichloroacetic acid in dichloromethane)
- Cleavage and deprotection solution (e.g., ammonium hydroxide/methylamine)
- · Anhydrous acetonitrile

#### Procedure:

- Synthesizer Setup: Program the desired oligonucleotide sequence into the synthesizer, specifying the positions for LNA or UNA incorporation.
- Phosphoramidite Preparation: Dissolve LNA, UNA, and standard phosphoramidites in anhydrous acetonitrile to the manufacturer's recommended concentration.



### Synthesis Cycle:

- Deblocking: The 5'-dimethoxytrityl (DMT) protecting group is removed from the solid support-bound nucleotide.
- Coupling: The next phosphoramidite in the sequence (LNA, UNA, or standard) is activated and coupled to the 5'-hydroxyl of the growing chain.
- Capping: Any unreacted 5'-hydroxyl groups are acetylated to prevent the formation of deletion mutants.
- o Oxidation: The phosphite triester linkage is oxidized to a more stable phosphate triester.
- Repeat: The cycle is repeated until the full-length oligonucleotide is synthesized.
- Cleavage and Deprotection: The synthesized oligonucleotide is cleaved from the solid support, and all protecting groups are removed by incubation in an appropriate deprotection solution.
- Purification: The crude oligonucleotide is purified using methods such as high-performance liquid chromatography (HPLC) or polyacrylamide gel electrophoresis (PAGE).

## **Serum Stability Assay**

Objective: To assess the stability of LNA- and UNA-modified oligonucleotides in the presence of nucleases found in serum.

#### Materials:

- LNA- and UNA-modified oligonucleotides
- Unmodified control oligonucleotide
- Fetal bovine serum (FBS) or human serum
- Nuclease-free water
- Loading buffer (e.g., formamide-based)



- Polyacrylamide gel (denaturing)
- Gel electrophoresis apparatus
- · Gel imaging system

#### Procedure:

- Oligonucleotide Preparation: Resuspend oligonucleotides in nuclease-free water to a stock concentration of 20  $\mu$ M.
- Reaction Setup: In separate tubes, mix 2 μL of each oligonucleotide with 18 μL of 90% serum for a final oligonucleotide concentration of 2 μM.
- Incubation: Incubate the reactions at 37°C.
- Time Points: At designated time points (e.g., 0, 1, 4, 8, 24 hours), remove an aliquot of each reaction and immediately mix with an equal volume of loading buffer to stop the reaction.
- Gel Electrophoresis: Load the samples onto a denaturing polyacrylamide gel and run at an appropriate voltage until the desired separation is achieved.
- Visualization and Quantification: Stain the gel with a suitable nucleic acid stain (e.g., SYBR Gold) and visualize using a gel imaging system. Quantify the intensity of the intact oligonucleotide band at each time point to determine the degradation rate.

## In Vitro Gene Knockdown Assay

Objective: To evaluate the efficacy of LNA- or UNA-modified antisense oligonucleotides in reducing the expression of a target gene in cultured cells.

#### Materials:

- LNA- or UNA-modified ASO targeting the gene of interest
- Scrambled or mismatch control ASO
- Mammalian cell line expressing the target gene



- Cell culture medium and supplements
- Transfection reagent (if required for ASO delivery)
- Reagents for RNA extraction (e.g., TRIzol)
- Reagents for reverse transcription (e.g., reverse transcriptase, dNTPs, random primers)
- Reagents for quantitative PCR (qPCR) (e.g., SYBR Green master mix, gene-specific primers)

#### Procedure:

- Cell Seeding: Seed cells in a multi-well plate at a density that will result in 70-80% confluency at the time of transfection.
- ASO Transfection: On the following day, transfect the cells with the ASOs at various concentrations (e.g., 10, 50, 100 nM) using a suitable transfection reagent according to the manufacturer's protocol. Include a mock transfection control (transfection reagent only).
- Incubation: Incubate the cells for 24-72 hours post-transfection.
- RNA Extraction: Harvest the cells and extract total RNA.
- Reverse Transcription: Synthesize cDNA from the total RNA using a reverse transcription kit.
- qPCR: Perform qPCR to quantify the mRNA levels of the target gene and a housekeeping gene (for normalization).
- Data Analysis: Calculate the relative expression of the target gene in ASO-treated cells compared to the control-treated cells to determine the percentage of gene knockdown.

# Signaling Pathways and Experimental Workflows Bcl-2 Signaling Pathway in Apoptosis

LNA-based antisense oligonucleotides have been effectively used to target Bcl-2, an antiapoptotic protein. Downregulation of Bcl-2 can sensitize cancer cells to apoptosis.





Click to download full resolution via product page

Caption: LNA ASO targeting of the Bcl-2 pathway.



# **Experimental Workflow for Therapeutic Oligonucleotide Screening**

The following diagram illustrates a typical workflow for the design, synthesis, and evaluation of LNA- and UNA-modified oligonucleotides for therapeutic applications.





Click to download full resolution via product page

Caption: A typical experimental workflow.



## Conclusion

LNA and UNA represent two powerful yet distinct tools in the design of therapeutic oligonucleotides. LNA, with its rigid structure and high binding affinity, is exceptionally potent for applications requiring strong target engagement, such as antisense and siRNA technologies. UNA, on the other hand, offers a unique way to modulate duplex stability, which can be leveraged to fine-tune the specificity of siRNAs and reduce off-target effects. The choice between LNA and UNA, or a combination thereof, will depend on the specific therapeutic strategy, the nature of the target, and the desired pharmacological profile. This guide provides the foundational knowledge and experimental framework to empower researchers to make informed decisions in the rational design of next-generation nucleic acid-based medicines.

## **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

# References

- 1. Filling the gap in LNA antisense oligo gapmers: the effects of unlocked nucleic acid (UNA) and 4'-C-hydroxymethyl-DNA modifications on RNase H recruitment and efficacy of an LNA gapmer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. RNase H Polymerase-independent Cleavage Assay for Evaluation of RNase H Activity of Reverse Transcriptase Enzymes [bio-protocol.org]
- 3. Lipid Nanoparticles Loaded with an Antisense Oligonucleotide Gapmer Against Bcl-2 for Treatment of Lung Cancer PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. bioxconomy.com [bioxconomy.com]
- 6. A functionally improved locked nucleic acid antisense oligonucleotide inhibits Bcl-2 and Bcl-xL expression and facilitates tumor cell apoptosis PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Utilization of unlocked nucleic acid (UNA) to enhance siRNA performance in vitro and in vivo PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]



 To cite this document: BenchChem. [LNA vs. Unlocked Nucleic Acid (UNA): A Comparative Guide for Therapeutic Design]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15589212#lna-vs-unlocked-nucleic-acid-una-in-therapeutic-design]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com